3-Ethyl-2,2,4-trimethylheptane

Description

Significance of Alkane Structural Isomerism in Chemical Science

Structural isomerism is a fundamental concept where compounds share the same molecular formula but differ in the arrangement and connectivity of their atoms. In alkanes with four or more carbon atoms, this phenomenon leads to the existence of multiple distinct molecules. These structural differences, which manifest as variations in the carbon skeleton (straight-chain vs. branched-chain), are not trivial; they profoundly influence the physical and chemical properties of the isomers.

The significance of this isomerism is multifaceted:

Diversity of Compounds : It explains the existence of a vast number of organic compounds from a limited number of atomic components.

Variable Physical Properties : Branching affects the shape of a molecule. More compact, highly branched isomers tend to have lower boiling points compared to their straight-chain counterparts because of reduced surface area, which weakens the intermolecular van der Waals forces. Conversely, molecular symmetry in some branched isomers can lead to higher melting points.

Impact on Reactivity : The arrangement of atoms can influence the stability and reactivity of a molecule, dictating its behavior in chemical reactions.

Practical Applications : In industries such as petroleum refining, the ability to convert straight-chain alkanes into more desirable branched isomers (a process known as reforming) is critical for producing high-octane gasoline.

Overview of Branched Heptane (B126788) Isomers in Contemporary Research

Heptane (C₇H₁₆) provides a classic example of alkane isomerism. Beyond the straight-chain n-heptane, there are eight branched structural isomers, each with a unique carbon framework. Research into these isomers is crucial for understanding structure-property relationships in hydrocarbons.

Studies have shown that as the degree of branching in heptane isomers increases, properties such as mass diffusivity can change significantly. Highly branched isomers like 2,2,3-trimethylbutane (B165475) tend to have higher diffusion coefficients than the linear n-heptane, a factor attributed to the shorter main carbon chain and smaller collision cross-section of the branched molecules. These differences are critical in fields like materials science and chemical engineering, where the transport properties of molecules are paramount. The boiling points of heptane isomers also demonstrate a clear trend, generally decreasing with increased branching due to the corresponding decrease in surface area and intermolecular forces.

The nine structural isomers of heptane are:

n-heptane

2-Methylhexane

3-Methylhexane

2,2-Dimethylpentane

2,3-Dimethylpentane

2,4-Dimethylpentane

3,3-Dimethylpentane

3-Ethylpentane

2,2,3-Trimethylbutane

Research Context and Scope for 3-Ethyl-2,2,4-trimethylheptane

This compound is a highly branched alkane with the molecular formula C₁₂H₂₆. As a member of the dodecane (B42187) isomer group, it represents a more complex example of the structural principles observed in heptanes.

While extensive research focusing specifically on this compound is not widely available in public literature, its identity and properties are cataloged in significant chemical databases. The National Institute of Standards and Technology (NIST) includes it in its collection of critically evaluated thermodynamic and thermophysical property data. nist.gov This inclusion signifies its importance as a reference compound for scientific and engineering applications, likely within the fields of thermodynamics, physical chemistry, and fuel science.

The research scope for a compound like this compound typically involves its use as a model substance to study the effects of a specific, complex branching pattern on key properties. Its highly branched structure would be of interest in combustion research and in the formulation of fuels, where such isomers can influence octane (B31449) ratings and ignition characteristics. The primary research context is therefore comparative: its physical and chemical properties would be evaluated against other C₁₂H₂₆ isomers to build more accurate predictive models for hydrocarbon behavior.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆ |

| IUPAC Name | This compound |

| Molar Mass | 170.33 g/mol |

| CAS Number | 62199-07-9 |

Table 2: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₂₆ |

| n-heptane | C₇H₁₆ |

| 2-Methylhexane | C₇H₁₆ |

| 3-Methylhexane | C₇H₁₆ |

| 2,2-Dimethylpentane | C₇H₁₆ |

| 2,3-Dimethylpentane | C₇H₁₆ |

| 2,4-Dimethylpentane | C₇H₁₆ |

| 3,3-Dimethylpentane | C₇H₁₆ |

| 3-Ethylpentane | C₇H₁₆ |

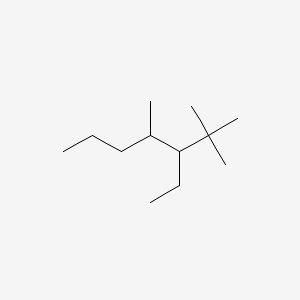

Structure

2D Structure

3D Structure

Properties

CAS No. |

62199-07-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,2,4-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-9-10(3)11(8-2)12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

TYGUUZVWCBYDKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)C(C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3 Ethyl 2,2,4 Trimethylheptane

Radical Reaction Pathways in Branched Alkanes

Radical reactions, particularly halogenation and autoxidation, are prominent transformation pathways for alkanes. These reactions proceed via a chain mechanism involving the formation of highly reactive radical intermediates.

Mechanistic Studies of Halogenation Reactions of 3-Ethyl-2,2,4-trimethylheptane

The halogenation of alkanes is a substitution reaction where a hydrogen atom is replaced by a halogen. libretexts.orgbyjus.com This process is typically initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of the halogen-halogen bond to form halogen radicals. libretexts.orgpressbooks.pub The subsequent reaction steps involve the abstraction of a hydrogen atom from the alkane to form an alkyl radical, followed by the reaction of this radical with a halogen molecule to yield the halogenated alkane and a new halogen radical, thus propagating the chain. pressbooks.pub

The structure of this compound features primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms. The reactivity of these hydrogens towards radical abstraction is not equal and follows the order: tertiary > secondary > primary. fiveable.mequora.com This is due to the lower bond dissociation energy of tertiary C-H bonds, leading to a more stable tertiary alkyl radical. libretexts.org

Reactivity and Selectivity:

The selectivity of halogenation depends on the reactivity of the halogen radical. quimicaorganica.org Chlorine radicals are highly reactive and less selective, meaning they will abstract primary, secondary, and tertiary hydrogens at rates that are closer to each other. masterorganicchemistry.commasterorganicchemistry.com In contrast, bromine radicals are less reactive and therefore more selective, preferentially abstracting the most weakly bonded hydrogen atom. libretexts.orgmsu.edu

For this compound, chlorination would result in a mixture of monochlorinated isomers, with a significant amount of substitution occurring at the more numerous primary and secondary positions. However, due to the higher intrinsic reactivity of the tertiary position, the product resulting from the substitution of the tertiary hydrogen at C-4 would still be a major component.

In contrast, bromination of this compound is expected to be highly selective. The major product would overwhelmingly be the one resulting from the substitution of the tertiary hydrogen at the C-4 position. msu.edumasterorganicchemistry.com This high selectivity makes bromination a more predictable and synthetically useful reaction for functionalizing specific positions in branched alkanes.

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation

| Type of C-H Bond | Relative Rate of Chlorination (at 25°C) | Relative Rate of Bromination (at 25°C) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3 - 5 | 80 - 250 |

| Tertiary (3°) | 5 - 7 | 1600 - 6300 |

Note: The values are approximate and can vary depending on the specific alkane and reaction conditions. Data compiled from various sources on alkane reactivity. quimicaorganica.orgmsu.edu

Investigation of Autoxidation Processes in Highly Substituted Alkanes

Autoxidation is the spontaneous oxidation of a compound in the presence of oxygen. In highly substituted alkanes like this compound, this process is of particular interest as it can lead to the degradation of materials such as lubricants. The mechanism of autoxidation is a free-radical chain reaction that typically involves initiation, propagation, and termination steps.

Studies on analogous highly branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane) and squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), provide insight into the likely autoxidation pathways of this compound. researchgate.net The initiation step involves the formation of an alkyl radical, which then reacts with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain.

The site of the initial hydrogen abstraction is crucial. Similar to halogenation, the reactivity order for hydrogen abstraction in autoxidation is tertiary > secondary > primary. researchgate.net Therefore, for this compound, the tertiary hydrogen at the C-4 position is the most likely site of initial attack.

The decomposition of the resulting tertiary hydroperoxide can lead to a variety of oxygenated products, including alcohols, ketones, and carboxylic acids, as well as smaller alkanes and alkenes through fragmentation of the carbon skeleton. researchgate.net

Table 2: Common Products of Branched Alkane Autoxidation

| Product Class | Example |

| Hydroperoxides | ROOH |

| Alcohols | ROH |

| Ketones | R=O |

| Carboxylic Acids | RCOOH |

| Smaller Alkanes | Methane, Ethane, etc. |

| Smaller Alkenes | Ethene, Propene, etc. |

Based on studies of pristane and squalane autoxidation. researchgate.net

Ionic Reaction Mechanisms and Electrophilic Activation

While alkanes are generally inert towards ionic reagents, under specific conditions, such as in the presence of superacids, they can undergo ionic reactions. These reactions typically proceed through the formation of carbocation intermediates. The formation of a carbocation from an alkane can be initiated by the abstraction of a hydride ion (H⁻) by a strong electrophile.

In the case of this compound, the abstraction of a hydride ion would preferentially occur from the tertiary C-4 position to form a relatively stable tertiary carbocation. Once formed, this carbocation can undergo several reactions, including:

Rearrangement: Carbocations are prone to rearrangement to form more stable carbocations. masterorganicchemistry.combyjus.comlibretexts.orglibretexts.orgmasterorganicchemistry.com In the case of the initial tertiary carbocation of this compound, a 1,2-hydride or 1,2-alkyl shift could potentially lead to other tertiary carbocations, although the initial carbocation is already quite stable.

Elimination: Loss of a proton from an adjacent carbon atom to form an alkene.

Reaction with a nucleophile: If a nucleophile is present, it can attack the carbocation to form a new bond.

Electrophilic activation of C-H bonds in alkanes can also be achieved using transition metal complexes, but this area of chemistry is complex and often requires specific catalysts. Such reactions can lead to a variety of functionalized products, but their specific application to this compound is not well-documented in the literature.

Thermochemical Reactivity and Decomposition Studies

The thermal decomposition, or pyrolysis, of alkanes involves the cleavage of C-C and C-H bonds at high temperatures. libretexts.org The rate of pyrolysis generally increases with increasing molecular weight and branching in an alkane. libretexts.org Therefore, this compound is expected to be less thermally stable than its linear isomer, n-dodecane.

The mechanism of alkane pyrolysis is a free-radical chain reaction. The initiation step is the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond. For this compound, there are several C-C bonds that could cleave. The bond between the most substituted carbon atoms is often the most likely to break.

The resulting alkyl radicals can then undergo a variety of reactions, including:

β-scission: The radical cleaves at the bond beta to the radical center, producing an alkene and a smaller alkyl radical. This is a major pathway for the formation of smaller unsaturated hydrocarbons.

Hydrogen abstraction: The radical abstracts a hydrogen atom from another molecule to form an alkane and a new alkyl radical.

Isomerization: The radical can rearrange to a more stable radical via an intramolecular hydrogen shift.

Combination: Two radicals can combine to form a larger molecule.

Studies on the pyrolysis of n-dodecane show that the main products are smaller alkanes and alkenes, such as methane, ethane, ethene, and propene. researchgate.netrepec.orgepa.gov It is expected that the pyrolysis of this compound would also yield a complex mixture of smaller hydrocarbons, with the specific product distribution being dependent on the temperature, pressure, and presence of any catalysts. The high degree of branching in this compound would likely lead to a higher proportion of branched alkenes and alkanes in the product mixture compared to the pyrolysis of n-dodecane.

Advanced Spectroscopic Characterization of 3 Ethyl 2,2,4 Trimethylheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. High-resolution 1H and 13C NMR, along with two-dimensional (2D) NMR methods, provide a detailed map of atomic connectivity.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Ethyl-2,2,4-trimethylheptane is predicted to exhibit a complex pattern of overlapping signals, characteristic of highly branched alkanes. The chemical shifts are influenced by the electronic environment of each proton. Protons on methyl groups will appear at the most upfield region, followed by methylene (B1212753) protons, and finally methine protons at the most downfield positions within the aliphatic range. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The 13C NMR spectrum offers a clearer picture of the carbon skeleton, as each unique carbon atom typically gives a distinct signal. For this compound, twelve distinct carbon signals are expected, corresponding to the twelve carbon atoms in the molecule. The chemical shifts are predicted based on the degree of substitution and the nature of neighboring groups. Quaternary carbons are expected to show signals with lower intensity. nmrdb.org

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 0.88 (t) | 14.5 |

| 2 | 1.25 (m) | 23.2 |

| 3 | 1.08 (m) | 33.1 |

| 4 | 1.55 (m) | 48.7 |

| 5 | 1.35 (m) | 26.5 |

| 6 | 0.85 (t) | 11.9 |

| 7 (CH) | 1.62 (m) | 39.8 |

| 8 (CH₃) | 0.95 (d) | 17.0 |

| 9 (C) | - | 34.2 |

| 10 (CH₃) | 0.89 (s) | 29.8 |

| 11 (CH₃) | 0.89 (s) | 29.8 |

| 12 (CH₃) | 0.91 (s) | 25.4 |

Note: Predicted data generated using online NMR prediction tools. chemaxon.comprospre.canmrdb.org Actual experimental values may vary.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

As an alkane, the FTIR spectrum of this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations. orgchemboulder.com

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (from CH₃, CH₂, and CH) | Strong |

| 1465 | C-H bend (scissoring) from CH₂ | Medium |

| 1380 | C-H bend (umbrella mode) from CH₃ | Medium |

| 725-720 | C-H rock (from long alkyl chain) | Weak |

Note: These are general absorption ranges for alkanes. orgchemboulder.cominstanano.com The exact positions and shapes of the peaks would constitute a unique fingerprint for the molecule.

Raman Spectroscopy for Molecular Fingerprinting

Expected Raman Shifts

| Raman Shift (cm⁻¹) | Vibration Type |

| 2800-3000 | C-H stretching modes |

| 1440-1470 | CH₂ and CH₃ deformation modes |

| 1300-1350 | CH₂ twisting modes |

| 800-1200 | C-C stretching modes |

Note: These are general Raman shift ranges for alkanes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (molar mass: 170.33 g/mol ), the molecular ion peak (M⁺) at m/z 170 would be expected, although in highly branched alkanes, it can be weak or even absent. c6h6.orgwhitman.eduwhitman.edu

The fragmentation of branched alkanes is governed by the stability of the resulting carbocations, with cleavage occurring preferentially at the branching points to form more stable tertiary and secondary carbocations. whitman.eduic.ac.ukwikipedia.org

Predicted Mass Spectrometry Fragmentation

| m/z Value | Likely Fragment Ion | Corresponding Neutral Loss |

| 141 | [C₁₀H₂₁]⁺ | C₂H₅ (ethyl radical) |

| 127 | [C₉H₁₉]⁺ | C₃H₇ (propyl radical) |

| 113 | [C₈H₁₇]⁺ | C₄H₉ (butyl radical) |

| 99 | [C₇H₁₅]⁺ | C₅H₁₁ (pentyl radical) |

| 85 | [C₆H₁₃]⁺ | C₆H₁₃ (hexyl radical) |

| 71 | [C₅H₁₁]⁺ | C₇H₁₅ (heptyl radical) |

| 57 | [C₄H₉]⁺ | C₈H₁₇ (octyl radical) |

| 43 | [C₃H₇]⁺ | C₉H₁₉ (nonyl radical) |

| 29 | [C₂H₅]⁺ | C₁₀H₂₁ (decyl radical) |

Note: The relative abundance of these fragments would depend on the stability of the carbocation formed. The base peak is often one of the more stable, smaller fragments.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EI, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For highly branched alkanes like this compound, the molecular ion peak is often of very low intensity or entirely absent. This is due to the high stability of the carbocations formed upon fragmentation at the branching points. copernicus.org The fragmentation of this compound is expected to follow general principles of alkane mass spectrometry, where cleavage is favored at the most substituted carbon atoms, leading to the formation of more stable secondary and tertiary carbocations. chemguide.co.uk

The structure of this compound is as follows:

The molecular weight of this compound (C₁₂H₂₆) is 170.33 g/mol . nih.gov Therefore, the molecular ion (M⁺) would appear at a mass-to-charge ratio (m/z) of 170. However, due to its instability, the most prominent peaks in the spectrum will correspond to the stable fragment ions.

Predicted Fragmentation Pattern:

The primary fragmentation pathways involve the cleavage of C-C bonds adjacent to the tertiary and quaternary carbon atoms. The most likely cleavages would result in the loss of alkyl radicals to form stable carbocations.

Cleavage at C3-C4 bond:

Loss of a propyl radical (•CH₂CH₂CH₃, 43 u) to form a [C₉H₁₉]⁺ ion (m/z 127).

Loss of a secondary butyl radical (•CH(CH₃)CH₂CH₃, 57 u) to form a [C₈H₁₇]⁺ ion (m/z 113).

Cleavage at C2-C3 bond:

Loss of a tert-butyl radical (•C(CH₃)₃, 57 u) to form a [C₈H₁₇]⁺ ion (m/z 113). This is a highly favored fragmentation due to the stability of the tert-butyl radical and the resulting secondary carbocation.

Loss of an ethyl radical (•CH₂CH₃, 29 u) from the C3 position to form a [C₁₀H₂₁]⁺ ion (m/z 141).

Other significant fragment ions:

Further fragmentation of the primary ions will lead to a series of smaller alkyl and alkenyl cations, typically appearing at m/z values of 43, 57, 71, and 85, which are characteristic of alkane spectra. msu.edu The peak at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is expected to be one of the most abundant ions (the base peak). chemguide.co.uk

Data Table: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Ion Fragment | Relative Intensity |

| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) | Very Low / Absent |

| 141 | [M - C₂H₅]⁺ | Low |

| 127 | [M - C₃H₇]⁺ | Moderate |

| 113 | [M - C₄H₉]⁺ | High |

| 85 | [C₆H₁₃]⁺ | Moderate |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | Base Peak (100%) |

| 43 | [C₃H₇]⁺ (isopropyl cation) | High |

| 29 | [C₂H₅]⁺ | Moderate |

Note: The relative intensities are predicted based on the general principles of mass spectrometry of branched alkanes and may vary depending on the specific instrument conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This coupling allows for the separation of individual components from a mixture, followed by their identification based on their mass spectra.

For a compound like this compound, GC-MS is the method of choice for confirming its identity and assessing its purity. The gas chromatograph separates the target compound from any impurities, such as other C₁₂ isomers or related substances. The retention time (RT) of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

Identification:

The identification of this compound is achieved by comparing both its retention time and its mass spectrum with that of a known standard. In the absence of a standard, the mass spectrum can be compared with library spectra (like those from NIST) or interpreted based on known fragmentation patterns, as detailed in the previous section.

Purity Assessment:

The purity of a this compound sample is determined by analyzing the gas chromatogram. A pure sample should ideally show a single, sharp peak corresponding to the target compound. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity. libretexts.org

Common impurities in a sample of this compound could include other structural isomers of dodecane (B42187). These isomers often have very similar boiling points and, consequently, close retention times, requiring a high-resolution capillary column for effective separation.

Retention Index:

Data Table: Typical GC-MS Parameters and Expected Results for this compound

| Parameter | Value / Description |

| Gas Chromatograph | |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Non-polar (e.g., 5% Phenyl Methyl Siloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Temperature Program | Initial temp: 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Expected Results | |

| Retention Time (RT) | Dependent on specific conditions, but expected to be in the elution range of C₁₂ alkanes. |

| Identification | Confirmed by matching the acquired mass spectrum with predicted fragmentation. |

| Purity | Determined by the relative peak area of the main compound peak versus any impurity peaks. |

Computational Chemistry and Theoretical Studies of 3 Ethyl 2,2,4 Trimethylheptane

Topological Indices and Quantitative Structure-Property Relationship (QSPR) Studies

Application of the Wiener Index and Related Descriptors for Alkane Isomers

Topological indices, such as the Wiener index, are numerical descriptors that quantify the topology of a molecular graph. The Wiener index is one of the most widely used descriptors in chemical graph theory and is defined as the sum of the distances between all pairs of vertices in a molecular graph. For alkanes, this index has been shown to correlate with various physicochemical properties, including boiling point, heat of formation, and surface tension.

The concept of "equiseparable" molecules is particularly relevant when discussing the Wiener index and its application to alkane isomers. researchgate.net Two trees (representing the carbon skeletons of alkanes) are considered equiseparable if their edges can be matched such that the number of vertices on either side of corresponding edges is the same. researchgate.net A significant consequence of this is that equiseparable alkanes often exhibit very similar physicochemical properties. researchgate.net

Research on families of equiseparable chemical trees has highlighted isomers of 3-Ethyl-2,2,4-trimethylheptane. For instance, a study of equiseparable C11H24 alkane isomers, which share the same carbon number as this compound's parent hexane (B92381) chain with its substituents, demonstrates this principle. While this compound itself was not the direct subject, the study of its isomers with a similar branching pattern, such as 3,4,4-trimethylheptane, 3-ethyl-2,2-dimethylhexane, 3-ethyl-2,4-dimethylhexane, and 4-ethyl-2,4-dimethylhexane, reveals how subtle changes in molecular structure can influence properties, and how topological descriptors can be used to understand these variations. researchgate.net

Below is a table of selected alkane isomers and some of their experimentally determined physicochemical properties, illustrating the similarities and differences that can be explored using computational descriptors.

| Compound Name | Boiling Point (K) | Heat of Evaporation (kJ/mol at 298K) | Standard Heat of Formation (gas, kJ/mol at 298K) |

| 3,4,4-trimethylheptane | 434 | 46.7 | -257.1 |

| 3-ethyl-2,2-dimethylhexane | 429 | 45.6 | -252.5 |

| 3-ethyl-2,4-dimethylhexane | 433 | 46.5 | -246.3 |

| 4-ethyl-2,4-dimethylhexane | 434 | 45.2 | -256.4 |

This data is sourced from a study on equiseparable chemical trees and illustrates the range of properties among structurally similar alkanes. researchgate.net

Predictive Modeling of Molecular Properties via Computational Descriptors

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry. QSPR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. These models are built using a set of known compounds (a training set) and their experimentally determined properties, along with calculated molecular descriptors for each compound.

For alkanes like this compound, a wide array of computational descriptors can be calculated, ranging from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex topological, geometrical, and electronic descriptors. The goal is to identify a set of descriptors that can accurately predict a specific property, such as boiling point, viscosity, or heat of vaporization.

The general workflow for developing a QSPR model for a property like the boiling point of C12H26 isomers, including this compound, would involve:

Data Set Collection: Assembling a diverse set of C12H26 isomers with accurately measured boiling points.

Descriptor Calculation: Computing a large number of molecular descriptors for each isomer in the data set. For this compound, PubChem provides a list of computed descriptors. nih.gov

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between the calculated descriptors and the experimental boiling points.

Model Validation: Testing the predictive power of the developed model on a separate set of compounds (a test set) that were not used in the model-building process.

While a specific QSPR study focused solely on this compound is not prominently featured in the literature, numerous studies on branched alkanes demonstrate the utility of this approach. These studies consistently show that descriptors related to molecular size, shape, and branching are crucial for accurately predicting the properties of these compounds. For example, the Wiener index and other connectivity indices are frequently employed in such models due to their ability to capture the degree of branching and compactness of the alkane structure.

The table below provides a selection of computed descriptors for this compound, which would be utilized in such predictive modeling studies.

| Descriptor | Value |

| Molecular Weight | 170.33 g/mol |

| XLogP3 | 5.7 |

| Heavy Atom Count | 12 |

| Rotatable Bond Count | 5 |

| Exact Mass | 170.203451 g/mol |

This data is computationally derived and sourced from PubChem. nih.gov

These descriptors, along with others, would form the basis for building robust QSPR models to predict the physicochemical properties of this compound and its numerous isomers, thereby reducing the need for extensive and time-consuming experimental measurements.

Environmental Occurrence, Transport, and Fate of Branched Chain Heptanes

Atmospheric Chemistry and Photochemical Degradation Pathways

Once released into the atmosphere, 3-Ethyl-2,2,4-trimethylheptane, like other alkanes, is not expected to persist. Its primary removal mechanism is through photochemical reactions. The dominant degradation pathway is initiated by reaction with hydroxyl radicals (•OH), which are photochemically produced in the troposphere.

The estimated atmospheric half-life of n-heptane due to this reaction is approximately 2.2 days. epa.gov Branched alkanes may have slightly different reaction rates, but this provides a reasonable estimate for the atmospheric persistence of this compound. The reaction proceeds via hydrogen abstraction from the alkane molecule, forming an alkyl radical. This radical then participates in a series of reactions with other atmospheric constituents, leading to the formation of various oxygenated products, and ultimately, carbon dioxide and water. Direct photolysis and reaction with ozone are not considered significant atmospheric removal processes for alkanes. epa.gov

Hydrological Transport and Subsurface Fate Mechanisms

Due to its low water solubility and high volatility, this compound is unlikely to be found in high concentrations in aquatic systems. ashland.com In the event of a spill or release into water, a significant portion will volatilize to the atmosphere. ashland.com For the fraction that does dissolve or adsorb to soil and sediments, its fate is governed by several processes.

In subsurface environments, the transport of branched-chain heptanes is influenced by their hydrophobic nature. They tend to adsorb to organic matter in soil and sediments, which can retard their movement through the subsurface. However, their mobility can be enhanced in the presence of co-solvents or as a non-aqueous phase liquid (NAPL) if a large volume is released.

Biogeochemical Transformations and Environmental Persistence

The environmental persistence of this compound is expected to be low due to its susceptibility to biodegradation. ashland.com Numerous microorganisms, including bacteria and archaea, have demonstrated the ability to degrade alkanes under both aerobic and anaerobic conditions. nih.govfrontiersin.org

Under aerobic conditions, the initial step in the biodegradation of alkanes is typically the oxidation of a terminal or subterminal carbon atom by monooxygenase or dioxygenase enzymes. frontiersin.org This leads to the formation of an alcohol, which is further oxidized to an aldehyde and then a carboxylic acid. The resulting fatty acid can then be metabolized through the β-oxidation pathway. frontiersin.org Studies have shown that some bacteria can completely mineralize and utilize branched-chain hydrocarbons. researchgate.net

In anoxic environments, such as deep sediments and contaminated aquifers, anaerobic degradation of alkanes can occur. asm.org This process is often slower than aerobic degradation and involves different initial activation mechanisms, such as the addition to fumarate. nih.gov Methanogenic consortia, where bacteria and methanogenic archaea work syntrophically, can also contribute to the breakdown of alkanes in the absence of oxygen. asm.orgnih.gov

Analytical Methods for Environmental Detection and Monitoring

The detection and quantification of volatile organic compounds like this compound in environmental matrices require sensitive analytical techniques. The low concentrations typically found in air, water, and soil necessitate a pre-concentration step prior to analysis, which is often performed by gas chromatography coupled with mass spectrometry (GC-MS).

Headspace analysis is a common method for the extraction of VOCs from solid and liquid samples. wikipedia.org In this technique, the sample is placed in a sealed vial and heated to promote the partitioning of volatile compounds from the sample matrix into the gas phase (headspace) above it. chromtech.de A sample of the headspace gas is then injected into the GC for analysis. wikipedia.org This method is particularly useful for complex matrices as it minimizes the introduction of non-volatile components into the analytical system. frontiersin.orgchromatographyonline.comacs.org The efficiency of headspace extraction can be influenced by factors such as temperature, equilibration time, and the sample matrix. chromtech.de

Table 1: Comparison of Headspace Extraction Parameters

| Parameter | Description | Typical Range | Impact on Extraction Efficiency |

| Equilibration Temperature | Temperature at which the sample is heated to promote volatilization. | 40 - 150 °C | Higher temperatures increase vapor pressure and extraction efficiency, but can also lead to thermal degradation of some analytes. |

| Equilibration Time | Time allowed for the analytes to partition between the sample and the headspace. | 15 - 60 min | Sufficient time is needed to reach equilibrium for reproducible results. |

| Sample Volume | Amount of sample in the vial. | 1 - 10 mL | Affects the phase ratio (volume of headspace to volume of sample), which influences partitioning. |

| Matrix Modifiers | Addition of salts ("salting out") or acids/bases to alter the sample matrix. | Varies | Can increase the activity coefficient of the analyte in the sample, driving more of it into the headspace. chromtech.de |

Solid-phase extraction (SPE) is a versatile and widely used sample preparation technique for isolating and concentrating analytes from a liquid sample. raykolgroup.comraykolgroup.com For VOCs in aqueous samples, reversed-phase SPE is often employed. raykolgroup.com In this method, the water sample is passed through a sorbent bed that retains the organic analytes. The analytes are then eluted with a small volume of an organic solvent, which effectively concentrates them.

Solid-phase microextraction (SPME) is a solvent-free alternative to traditional SPE. helsinki.fitandfonline.com In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly immersed or in the headspace). helsinki.fi The analytes adsorb to the fiber, which is then transferred to the injection port of a GC for thermal desorption and analysis. rsc.org The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

Table 2: Common Sorbent Materials for Solid-Phase Extraction of VOCs

| Sorbent Material | Principle of Retention | Target Analytes |

| C18 (Octadecylsilane) | Reversed-phase (hydrophobic interactions) | Non-polar to moderately polar organic compounds |

| Polymeric Sorbents (e.g., Styrene-Divinylbenzene) | Reversed-phase and π-π interactions | Wide range of organic compounds, including aromatic and aliphatic hydrocarbons |

| Carbon-based Sorbents | Adsorption (hydrophobic and electronic interactions) | Broad spectrum of organic compounds, including very volatile ones |

| Polydimethylsiloxane (PDMS) (for SPME) | Adsorption (hydrophobic interactions) | Non-polar, volatile, and semi-volatile compounds |

| Polyacrylate (PA) (for SPME) | Adsorption (dipole-dipole and hydrogen bonding) | Polar volatile compounds |

Applications in Chemical Research and Standards

Role as a Reference Standard in Analytical Chemistry

There is no specific information available to suggest that 3-Ethyl-2,2,4-trimethylheptane is commonly used as a reference standard in analytical chemistry.

No published studies or standards were identified that list this compound as a calibration or modeling standard for the analysis of volatile organic compounds (VOCs).

Information detailing the use of this compound for the purity assessment and quality control of hydrocarbon mixtures is not present in the available literature.

Investigation in Hydrocarbon Combustion and Fuel Science

While branched alkanes are a significant area of research in combustion and fuel science, specific investigations into this compound are not documented in accessible scientific literature.

There are no available research findings on the octane (B31449) rating or other fuel performance characteristics of this compound. Its structural relative, 2,2,4-trimethylpentane (B7799088) (isooctane), is the benchmark for the 100-point on the octane rating scale, but similar data for this compound has not been found.

No studies were found that characterize the specific combustion byproducts and emissions resulting from the burning of this compound.

Synthetic Building Block and Derivative Synthesis Research

The utility of this compound as a synthetic building block or for the synthesis of derivatives is not described in the reviewed chemical literature.

Precursor for Advanced Solvents and Specialty Chemicals

The conversion of alkanes into more valuable, functionalized compounds is a major goal in chemistry. science.gov Through catalytic processes, it is conceivable that this compound could be oxidized to produce the corresponding alcohols or ketones. These oxygenated derivatives would have different solvency properties and could serve as building blocks for other specialty chemicals.

Design and Synthesis of Novel Ethers and Esters with Potential Applications

Further derivatization of the alcohol forms of this compound could lead to the synthesis of novel ethers and esters. The Williamson ether synthesis, for example, is a common method for preparing ethers from an alkoxide and an alkyl halide. The resulting ethers and esters, with their bulky, branched alkyl groups, could possess unique properties making them suitable for applications as fragrances, plasticizers, or other specialty materials.

Future Directions and Emerging Research Avenues for 3 Ethyl 2,2,4 Trimethylheptane

Integration with Advanced Materials Science

The unique structural characteristics of 3-Ethyl-2,2,4-trimethylheptane, specifically its high degree of branching, suggest potential, though largely unexplored, applications in advanced materials science. Research into the material properties of other branched alkanes can provide a roadmap for future investigations.

Potential Research Areas:

Advanced Lubricants and Viscosity Modifiers: Highly branched alkanes are known to be components of lubricant base oils. Future research could focus on the specific performance of this compound as a lubricant additive or as a primary component in synthetic lubricants. Its complex structure could influence viscosity, thermal stability, and shear resistance in unique ways. Non-equilibrium molecular dynamics simulations on model fluids representing eicosane (B133393) isomers have shown that both the position and size of branched groups significantly affect viscosity. aip.org Similar studies on this compound could reveal its potential for creating lubricants with tailored rheological properties for extreme conditions.

Phase-Change Materials (PCMs) for Thermal Energy Storage: Certain alkanes are utilized as phase-change materials for their ability to store and release thermal energy during melting and freezing. The specific melting point of this compound, estimated to be around -50.8°C, might make it suitable for low-temperature thermal management applications. chemicalbook.com Research could explore its use in specialized applications requiring thermal stability at sub-zero temperatures.

Nanostructured Carbon Materials: While a nascent area of research, the molecular structure of hydrocarbons can be a precursor for the synthesis of specific carbon nanomaterials. The intricate branching of this compound could potentially be leveraged in chemical vapor deposition or other synthesis methods to create unique carbon structures with tailored porosity and surface area for applications in catalysis or energy storage.

While there is currently a lack of direct research integrating this compound into advanced materials, the foundational knowledge of how branched alkanes influence material properties provides a strong basis for future exploration.

Novel Catalytic Approaches for Sustainable Synthesis

The synthesis of highly branched alkanes like this compound is of significant interest, particularly in the context of producing high-octane gasoline components from renewable sources. researchgate.netgoogle.com Current industrial processes often rely on the refining of crude oil. However, future research is geared towards more sustainable and selective catalytic methods.

Emerging Catalytic Strategies:

Bio-derived Feedstock Conversion: A major goal in sustainable chemistry is the conversion of biomass into valuable chemicals and fuels. researchgate.net Research is active in developing catalytic processes to convert bio-derived molecules, such as alcohols and furans, into branched alkanes. researchgate.netcolab.ws Future studies could specifically target the synthesis of this compound from renewable feedstocks using multi-functional catalysts that can handle isomerization, alkylation, and deoxygenation reactions in a single pot.

Advanced Zeolite and Solid Acid Catalysis: Zeolites and other solid acid catalysts are crucial for hydrocarbon transformations. dntb.gov.ua Research into novel zeolite structures with tailored pore sizes and acid site distributions could lead to catalysts with higher selectivity for the formation of specific branched isomers like this compound. This would be a significant advancement over current methods that often produce a wide range of isomers.

The following table summarizes potential catalytic routes for the sustainable synthesis of branched alkanes, which could be adapted for this compound:

| Catalytic Approach | Feedstock | Key Advantages |

| Bio-alcohol Upgrading | Bio-isobutanol, Bio-pentanol | Renewable source, potential for high octane (B31449) products |

| Syngas Conversion | Biomass, CO2 | Utilization of waste carbon, potential for direct synthesis |

| Alkene Dimerization/Oligomerization | Light olefins (e.g., from biomass) | Targeted synthesis of specific carbon chain lengths |

Refined Computational Models for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research and development. escholarship.orgbme.hu For a compound like this compound, where experimental data may be scarce, predictive models are particularly valuable.

Advancements in Predictive Modeling:

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. escholarship.orgresearchgate.net For this compound, QSPR models could be developed to predict properties like boiling point, viscosity, and octane number with high accuracy. Machine learning algorithms, such as Gaussian process regression and deep neural networks, are being used to build increasingly sophisticated and accurate QSPR models for hydrocarbons. escholarship.orgacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the behavior of molecules at the atomic level. aip.org For this compound, MD simulations could be used to study its conformational dynamics, interactions in a lubricant film, or its behavior as a solvent. These simulations can help to understand the macroscopic properties of the compound based on its molecular behavior. aip.org

AI-Driven Reaction Prediction and Synthesis Design: Artificial intelligence is being developed to predict the outcomes of chemical reactions and to design synthetic routes to target molecules. bme.hu For this compound, AI tools could be used to explore novel and more efficient synthetic pathways, potentially from unconventional starting materials. These tools can analyze vast reaction databases to identify promising catalytic systems and reaction conditions.

The table below highlights some of the key properties of this compound that can be predicted using computational models:

| Property | Computational Method | Potential Application |

| Boiling Point | QSPR, Machine Learning | Fuel and solvent applications |

| Viscosity | MD Simulations, QSPR | Lubricant development |

| Density | MD Simulations, Machine Learning | Process engineering and fluid dynamics |

| Octane Number | QSPR, Machine Learning | Fuel blending and formulation |

By leveraging these advanced computational techniques, researchers can significantly reduce the need for extensive experimental work, accelerating the discovery and development of new applications for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.